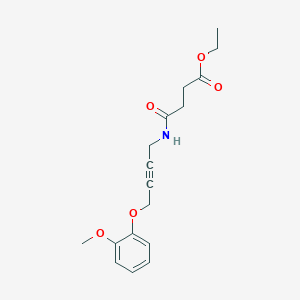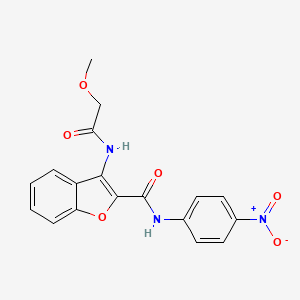![molecular formula C15H14N4O2 B2413643 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 1281080-34-9](/img/structure/B2413643.png)
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures to "2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile" often focuses on their synthesis and characterization. Kumar et al. (2017) described the design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan and oxazole rings, highlighting the importance of these moieties in medicinal chemistry (Kumar et al., 2017). Such studies contribute to understanding the chemical properties and reactivity of these compounds, laying the groundwork for their application in drug development and other areas.
Pharmacological Applications
Compounds structurally related to "this compound" have been evaluated for various pharmacological activities. For instance, the antidepressant and antianxiety activities of certain novel derivatives were investigated, demonstrating the potential therapeutic applications of these compounds (Kumar et al., 2017). Such research underscores the relevance of these molecules in developing new treatments for mental health disorders.
Antimicrobial Activities
The antimicrobial properties of azole derivatives, including those related to the compound of interest, have been a subject of study, indicating their potential as leads for developing new antimicrobial agents. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, demonstrating some compounds' effectiveness against various microorganisms (Başoğlu et al., 2013).
Material Science Applications
In the realm of material science, the synthesis and characterization of compounds with similar structural features have been explored for their potential in electronic and photovoltaic applications. Sharma et al. (1995) investigated the electrical and photoelectrical behavior of undoped and doped furazano[3,4-b]piperazine thin-film devices, highlighting the utility of such compounds in developing new materials for electronic applications (Sharma et al., 1995).
properties
IUPAC Name |
2-(furan-2-yl)-5-(4-prop-2-ynylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-5-18-6-8-19(9-7-18)15-12(11-16)17-14(21-15)13-4-3-10-20-13/h1,3-4,10H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERXOQXQRLHPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B2413570.png)
![2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2413572.png)
![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)

![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-2-furamide](/img/structure/B2413577.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2413578.png)

![N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl](/img/structure/B2413581.png)
